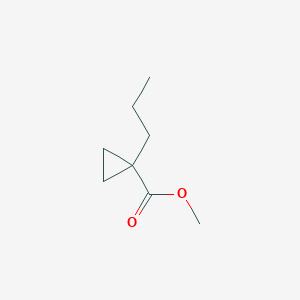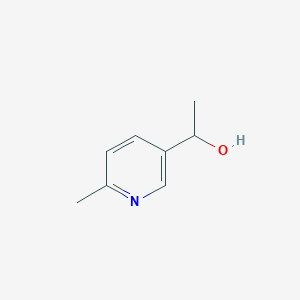
3,4-Dihydro-1H-1-benzazepine-2,5-dione
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives of 3,4-Dihydro-1H-1-benzazepine-2,5-dione involves reactions with maleic, succinic, and phthalic anhydride to produce heterocyclic liquid crystals and other related compounds. These reactions are supported by spectroscopic studies, including FT-IR, 1H and 13C NMR, and various two-dimensional NMR techniques, showcasing the compound's potential in creating materials with specific thermal and mesomorphic behaviors (Yeap, Mohammad, & Osman, 2010).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through comprehensive spectroscopic methods. The impact of different substituents on the compound's behavior indicates the versatility of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives in material science, particularly in the creation of substances with high phase transition temperatures and distinct mesomorphic properties (Yeap, Mohammad, & Osman, 2010).
Chemical Reactions and Properties
3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives undergo various chemical reactions, leading to the formation of compounds with potential mesomorphic and photodimerization properties. These reactions include cyclizations and transformations influenced by substituent types and reaction conditions, underscoring the chemical versatility of the benzazepine dione framework (Guzikowski et al., 1997).
Physical Properties Analysis
The physical properties, such as thermal and mesomorphic behaviors of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives, are significantly influenced by their molecular structure. Different substituents impact the compound's phase transition temperatures and the nature of the mesophases it exhibits. Some derivatives display textures characteristic of the nematic phase, which is relevant for applications in liquid crystal technologies (Yeap, Mohammad, & Osman, 2010).
Chemical Properties Analysis
The chemical properties of 3,4-Dihydro-1H-1-benzazepine-2,5-dione derivatives are central to their utility in various chemical syntheses and applications. Their reactivity under different conditions enables the creation of a diverse range of compounds with specific structural and functional characteristics, facilitating their use in material science and potential pharmaceutical applications (Guzikowski et al., 1997).
Aplicaciones Científicas De Investigación
-
Scientific Field: Chemistry
- Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
- Methods of Application : The specific methods of application or experimental procedures are not provided by Sigma-Aldrich .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified by Sigma-Aldrich .
-
Scientific Field: Medicinal Chemistry
- Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” derivatives are reported to possess a broad spectrum of biological activities such as antifungal, antimicrobial, hypoglycemic, antihypertensive, analgesic, antiparasitic, hypocholesteremic, antiviral, anti-inflammatory, antitumor, antioxidant and anti-HIV properties .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
-
Scientific Field: Medicinal Chemistry
- Application : Benzazepines, including “3,4-Dihydro-1H-1-benzazepine-2,5-dione”, can be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . In addition, substances that exhibit antibacterial activity were found among benzazepines . They also act as sodium channel blockers , inhibitors of squalene synthase, which makes them safe and effective in the treatment of hyperlipidemia .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
-
Scientific Field: Synthetic Chemistry
- Application : “3,4-Dihydro-1H-1-benzazepine-2,5-dione” is used as a building block in synthetic chemistry .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
-
Scientific Field: Medicinal Chemistry
- Application : The medication tolvaptan, a representative of the group of compounds including “3,4-Dihydro-1H-1-benzazepine-2,5-dione”, has been in use since 2009 for the treatment of hyponatremia .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
-
Scientific Field: Synthetic Chemistry
- Application : In 2011, Sun et al. developed a protocol to synthesize structurally diverse 3,4-DHPo via MCR, similar to those previously described by the Suárez group but using arylamines, acetylenedicarboxylate, aromatic aldehydes, and Meldrum acid as starting reagents .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The results or outcomes obtained from the use of this chemical are not specified in the source .
Propiedades
IUPAC Name |
3,4-dihydro-1H-1-benzazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-9-5-6-10(13)11-8-4-2-1-3-7(8)9/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTXDALRBZEUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327275 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
CAS RN |
16511-38-9 | |
| Record name | 3,4-Dihydro-1H-1-benzazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1H-1-benzazepine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


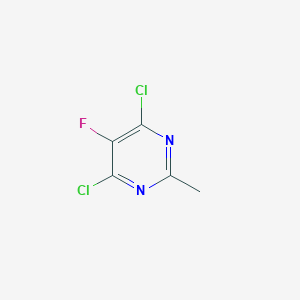
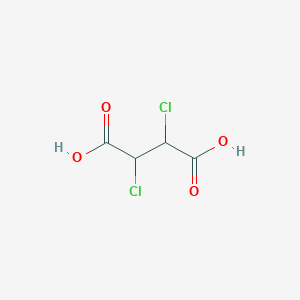
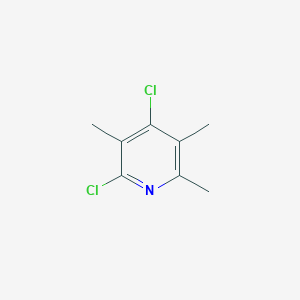
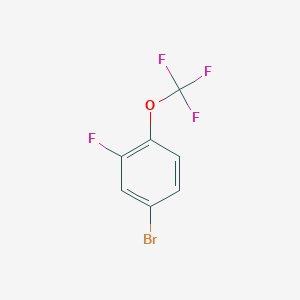
![8-Azabicyclo[3.2.1]octan-3-one Hydrochloride](/img/structure/B17599.png)
![8-Benzyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B17600.png)
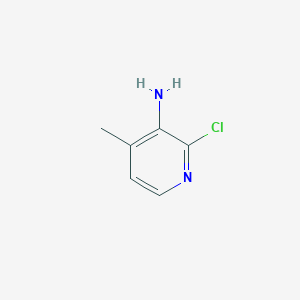
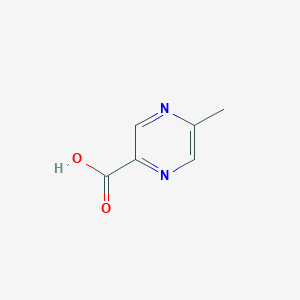
![1-Methoxycalix[6]arene](/img/structure/B17606.png)
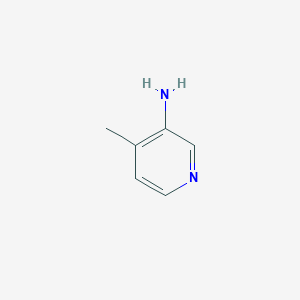
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
